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molecular formula C13H18N4O2S B8557646 3-(4-{5-[(Propan-2-yl)sulfanyl]-1H-tetrazol-1-yl}phenoxy)propan-1-ol CAS No. 669055-88-3

3-(4-{5-[(Propan-2-yl)sulfanyl]-1H-tetrazol-1-yl}phenoxy)propan-1-ol

Cat. No. B8557646
M. Wt: 294.38 g/mol
InChI Key: GSKRPRYBUNCGDR-UHFFFAOYSA-N
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Patent
US07608631B2

Procedure details

400 mg of 4-(5-isopropylsulfanyl-tetrazol-1-yl)-phenol, 471 mg of bromopropanol, 473 mg of potassium carbonate and 10 mg of potassium iodide are stirred for 15 hours at reflux in 10 ml of acetone. The reaction mixture is filtered and concentrated. The residue is taken up in ethyl acetate, washed with water and concentrated. Purification over silica gel yields 3-[4-(5-isopropylsulfanyl-tetrazol-1-yl)-phenoxy]-propan-1-ol. 1H-NMR (CDCl3) 300 MHz: 1.50 (d, 6H), 2.09 (m, 2H), 3.90 (t, 2H), 4.12 (m, 1H), 4.19 (t, 2H), 7.03 (d, 2H), 7.43 (d, 2H)
Quantity
400 mg
Type
reactant
Reaction Step One
Name
bromopropanol
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([S:4][C:5]1[N:9]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)[N:8]=[N:7][N:6]=1)([CH3:3])[CH3:2].Br[CH:18]([OH:21])[CH2:19][CH3:20].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O>[CH:1]([S:4][C:5]1[N:9]([C:10]2[CH:11]=[CH:12][C:13]([O:16][CH2:20][CH2:19][CH2:18][OH:21])=[CH:14][CH:15]=2)[N:8]=[N:7][N:6]=1)([CH3:3])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)SC1=NN=NN1C1=CC=C(C=C1)O
Name
bromopropanol
Quantity
471 mg
Type
reactant
Smiles
BrC(CC)O
Name
Quantity
473 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mg
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)SC1=NN=NN1C1=CC=C(OCCCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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